molecular formula C12H19NO3 B3032843 1-Cycloheptyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 566154-59-4

1-Cycloheptyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B3032843
CAS RN: 566154-59-4
M. Wt: 225.28 g/mol
InChI Key: DSIJZEFRTBQDCQ-UHFFFAOYSA-N
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Description

“1-Cycloheptyl-5-oxopyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 566154-59-4 . It has a molecular weight of 225.29 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “1-Cycloheptyl-5-oxopyrrolidine-3-carboxylic acid” is 1S/C12H19NO3/c14-11-7-9 (12 (15)16)8-13 (11)10-5-3-1-2-4-6-10/h9-10H,1-8H2, (H,15,16) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“1-Cycloheptyl-5-oxopyrrolidine-3-carboxylic acid” is a solid at room temperature . It has a molecular weight of 225.29 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the search results.

Scientific Research Applications

Analgesic Effects

One of the key applications of “1-Cycloheptyl-5-oxopyrrolidine-3-carboxylic acid” is its use in pain management. The compound has been found to possess analgesic effects . This means it could potentially be used in the development of new pain relief medications .

Antihypoxic Effects

In addition to its analgesic properties, “1-Cycloheptyl-5-oxopyrrolidine-3-carboxylic acid” has also been found to have antihypoxic effects . This suggests that it could potentially be used in treatments for conditions related to low oxygen levels in the body .

Research into GABA-Receptor Antagonists

Results of a PASS-prediction suggested that compounds of this class were potential GABA-receptor antagonists . This means that “1-Cycloheptyl-5-oxopyrrolidine-3-carboxylic acid” could potentially be used in research into treatments for conditions related to the GABA receptors, such as certain neurological disorders .

Research into Histamine-N-Methyl Transferase Inhibitors

The same PASS-prediction also suggested that compounds of this class could potentially act as histamine-N-methyl transferase inhibitors . This suggests that “1-Cycloheptyl-5-oxopyrrolidine-3-carboxylic acid” could be used in research into treatments for conditions related to histamine, such as allergies .

Safety and Hazards

The compound is associated with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-cycloheptyl-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c14-11-7-9(12(15)16)8-13(11)10-5-3-1-2-4-6-10/h9-10H,1-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIJZEFRTBQDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390521
Record name 1-cycloheptyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

566154-59-4
Record name 1-cycloheptyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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